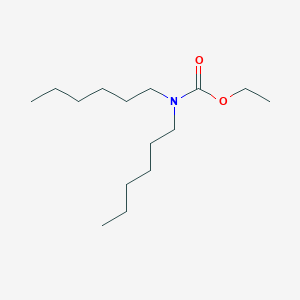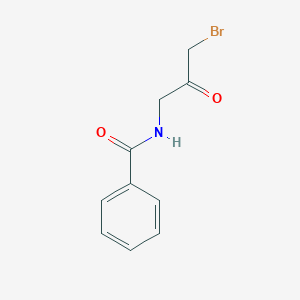
Cyclohexane-1,2-diamine;1,2-dichloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2-diamine and 1,2-dichloroethane are two distinct chemical compounds with unique properties and applications. Cyclohexane-1,2-diamine is an organic compound with the molecular formula C6H14N2, while 1,2-dichloroethane, also known as ethylene dichloride, has the molecular formula C2H4Cl2. Both compounds are used in various industrial and scientific applications.
Preparation Methods
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is typically synthesized through the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . The hydrogenation process involves the addition of hydrogen gas in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions.
1,2-Dichloroethane
1,2-Dichloroethane is primarily produced through the iron (III) chloride-catalyzed reaction of ethylene and chlorine . Another method involves the copper (II) chloride-catalyzed oxychlorination of ethylene, which combines ethylene, hydrogen chloride, and oxygen to form 1,2-dichloroethane .
Chemical Reactions Analysis
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: It can be reduced to form cyclohexane-1,2-diol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
1,2-Dichloroethane
1,2-Dichloroethane undergoes several types of reactions, such as:
Hydrolysis: It can be hydrolyzed to form ethylene glycol and hydrochloric acid.
Dehydrochlorination: It can be dehydrochlorinated to form vinyl chloride, a key monomer in the production of polyvinyl chloride (PVC).
Substitution: It can undergo nucleophilic substitution reactions to form various substituted ethane derivatives.
Scientific Research Applications
Cyclohexane-1,2-diamine
Cyclohexane-1,2-diamine is used in various scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of metal complexes.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins.
1,2-Dichloroethane
1,2-Dichloroethane has several scientific research applications, including:
Mechanism of Action
Cyclohexane-1,2-diamine
The mechanism of action of cyclohexane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biochemical processes.
1,2-Dichloroethane
1,2-Dichloroethane exerts its effects through its ability to undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to toxic effects such as DNA damage and carcinogenesis .
Comparison with Similar Compounds
Cyclohexane-1,2-diamine
Similar compounds to cyclohexane-1,2-diamine include:
Cyclohexane-1,3-diamine: Differing in the position of the amino groups.
Cyclohexane-1,4-diamine: Also differing in the position of the amino groups.
Cyclohexane-1,2-diamine is unique due to its specific spatial arrangement, which allows it to form distinct stereoisomers and exhibit unique chemical properties .
1,2-Dichloroethane
Similar compounds to 1,2-dichloroethane include:
1,1-Dichloroethane: Differing in the position of the chlorine atoms.
1,2-Dichloropropane: Differing in the carbon chain length.
1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its significant industrial applications .
Properties
CAS No. |
68214-17-5 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C6H14N2.C2H4Cl2/c7-5-3-1-2-4-6(5)8;3-1-2-4/h5-6H,1-4,7-8H2;1-2H2 |
InChI Key |
SIZJKSXCWOKBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N.C(CCl)Cl |
Related CAS |
68214-17-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






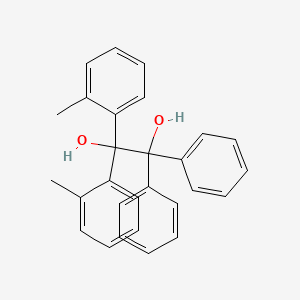

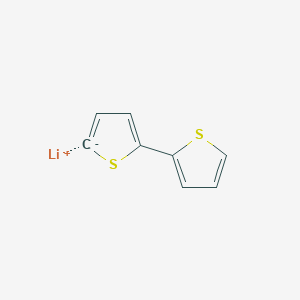
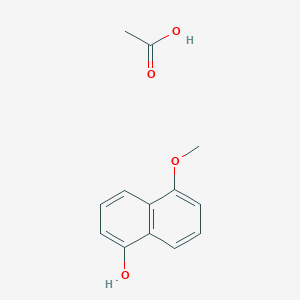
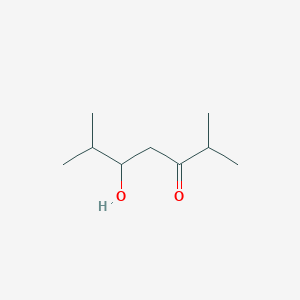
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)

